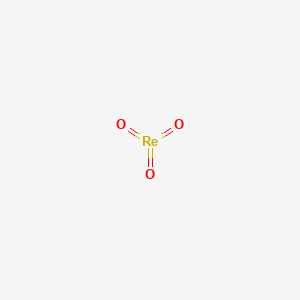
Rhenium trioxide
Descripción general
Descripción
Rhenium trioxide, also known as rhenium (VI) oxide, is an inorganic compound with the chemical formula ReO₃. It appears as a red solid with a metallic luster, resembling copper in appearance. This compound is unique among the Group 7 elements (manganese, technetium, rhenium) as it is the only stable trioxide .
Mecanismo De Acción
Target of Action
Rhenium-based materials are widely used in the diagnosis and treatment of cancer due to their unique physical and chemical properties .
Mode of Action
Rhenium trioxide interacts with its targets through its unique physical and chemical properties. It has more valence electrons in its outer shell, allowing it to exist in a variety of oxidation states and to form different geometric configurations with many different ligands . The luminescence properties, lipophilicity, and cytotoxicity of complexes can be adjusted by changing the ligand of Re .
Biochemical Pathways
Rhenium complexes have been shown to be involved in cancer treatment . The mechanisms of action on cancer cell lines are diverse and depend on the specific rhenium complex .
Pharmacokinetics
It’s important to note that this compound is insoluble in water, as well as dilute acids and bases .
Result of Action
This compound finds some use in organic synthesis as a catalyst for amide reduction . In the context of cancer treatment, rhenium complexes have been observed to induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemical substances. For instance, heating this compound in base results in disproportionation to give ReO2 and ReO−4, while reaction with acid at high temperature affords Re2O7 . In concentrated nitric acid, it yields perrhenic acid .
Análisis Bioquímico
Biochemical Properties
It is known that Rhenium trioxide is insoluble in water, as well as dilute acids and bases . Heating it in base results in disproportionation to give ReO2 and ReO−4, while reaction with acid at high temperature affords Re2O7 . In concentrated nitric acid, it yields perrhenic acid .
Cellular Effects
It is known that this compound can induce cancer cells to overproduce reactive oxygen species (ROS), damage lysosomes, and induce apoptosis .
Molecular Mechanism
It is known that this compound can form different geometric configurations with many different ligands . The luminescence properties, lipophilicity, and cytotoxicity of complexes can be adjusted by changing the ligand of Rhenium .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that this compound can induce cancer cells to overproduce ROS, damage lysosomes, and induce apoptosis .
Metabolic Pathways
It is known that this compound can form different geometric configurations with many different ligands .
Transport and Distribution
It is known that this compound is insoluble in water, as well as dilute acids and bases .
Subcellular Localization
It is known that this compound is insoluble in water, as well as dilute acids and bases .
Métodos De Preparación
Rhenium trioxide can be synthesized through several methods:
Reduction of Rhenium (VII) Oxide: One common method involves reducing rhenium (VII) oxide (Re₂O₇) with carbon monoxide at approximately 200°C[ \text{Re}_2\text{O}_7 + \text{CO} \rightarrow 2 \text{ReO}_3 + \text{CO}_2 ]
Reduction with Elemental Rhenium: Another method involves reducing rhenium (VII) oxide with elemental rhenium at around 400°C[ 3 \text{Re}_2\text{O}_7 + \text{Re} \rightarrow 7 \text{ReO}_3 ]
Reduction with Dioxane: Rhenium (VII) oxide can also be reduced using dioxane.
Análisis De Reacciones Químicas
Rhenium trioxide undergoes various chemical reactions:
Oxidation and Reduction: Heating this compound in a base results in disproportionation, forming rhenium dioxide (ReO₂) and rhenate ions (ReO₄⁻). When reacted with acid at high temperatures, it yields rhenium (VII) oxide (Re₂O₇). In concentrated nitric acid, it forms perrhenic acid. [ 3 \text{ReO}_3 \rightarrow \text{Re}_2\text{O}_7 + \text{ReO}_2 ]
Chlorination: this compound can be chlorinated to form this compound chloride[ 2 \text{ReO}_3 + \text{Cl}_2 \rightarrow 2 \text{ReO}_3\text{Cl} ]
Hydrogenation Catalyst: This compound is used as a catalyst in organic synthesis, particularly for the reduction of amides.
Aplicaciones Científicas De Investigación
Rhenium trioxide has several applications in scientific research:
Catalysis: It is used as a hydrogenation catalyst in organic synthesis.
Electronic Materials: Due to its high electronic conductivity and unique crystal structure, this compound is used in the development of new electronic materials.
Biomedical Applications: Rhenium-based materials, including this compound, are being explored for their potential in cancer diagnosis and treatment.
Comparación Con Compuestos Similares
Rhenium trioxide is unique among the Group 7 elements due to its stability as a trioxide. Similar compounds include:
Manganese Trioxide (Mn₂O₃): Unlike this compound, manganese trioxide is less stable and more prone to decomposition.
Technetium Trioxide (Tc₂O₃): Technetium trioxide is also less stable compared to this compound and is not commonly used in industrial applications.
This compound’s unique properties, such as its high electronic conductivity and stability, make it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJKUDBYALHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061662 | |
| Record name | Rhenium oxide (ReO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.205 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid with a green luster (solid may appear blue); [Merck Index] Green or violet odorless powder; [MSDSonline] | |
| Record name | Rhenium trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-28-9 | |
| Record name | Rhenium oxide (ReO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium oxide (ReO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium oxide (ReO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHENIUM TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FET0Y2C413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Rhenium trioxide?
A1: this compound has the molecular formula ReO3 and a molecular weight of 234.205 g/mol.
Q2: What is the crystal structure of ReO3?
A2: this compound crystallizes in a cubic perovskite-like structure. This structure consists of ReO6 octahedra connected at their vertices. [] Unlike typical perovskite structures, the A-site in ReO3 is vacant. [, ]
Q3: What spectroscopic techniques are used to characterize ReO3?
A3: Several spectroscopic techniques can be used to characterize ReO3, including X-ray diffraction (XRD) to determine its crystal structure, X-ray photoelectron spectroscopy (XPS) to analyze its elemental composition and chemical states, and Raman spectroscopy to study its vibrational modes. [, , , ]
Q4: Is ReO3 stable in air and at high temperatures?
A4: ReO3 is relatively stable in air but can undergo surface reconstruction at elevated temperatures. []
Q5: Can ReO3 form solid solutions with other oxides?
A5: Yes, ReO3 can form solid solutions with other oxides having perovskite-type structures, such as tungsten trioxide (WO3). These mixed-metal oxides can exhibit interesting electronic and optical properties. []
Q6: What happens to ReO3 upon hydrogen intercalation?
A6: Hydrogen intercalation into the ReO3 lattice leads to the formation of hydrogen rhenium bronze (HxReO3). This process induces changes in the lattice dynamics, including a decrease in the Re-O-Re bond angle and an increase in disorder. [, , ]
Q7: Does ReO3 exhibit catalytic activity?
A7: Yes, ReO3 displays catalytic activity in various organic reactions. For example, it has been explored as a catalyst for the peroxyacetalization of ketones, aldehydes, and acetals with hydrogen peroxide (H2O2) to yield 1,1-dihydroperoxides. []
Q8: What are some potential applications of ReO3 in electronic devices?
A8: ReO3 has shown promise as a charge injection buffer layer in organic field-effect transistors (FETs). For example, incorporating ReO3 into TIPS-pentacene FETs resulted in improved charge injection, increased hole mobility, and reduced threshold voltage compared to devices without the ReO3 layer. []
Q9: Have there been any computational studies on the electronic structure of ReO3?
A9: Yes, first-principles calculations based on the linear combination of atomic orbitals (LCAO) method have been used to study the electronic and phonon properties of ReO3. These calculations accurately predict its metallic conductivity. []
Q10: What computational methods have been employed to study the local structure of ReO3 and HxReO3?
A10: Reverse Monte Carlo (RMC) simulations and evolutionary algorithms (EA) have been successfully applied to analyze EXAFS data, providing insights into the lattice dynamics and structural changes upon hydrogen intercalation in ReO3. [, ]
Q11: What is the significance of ReO3's negative thermal expansion?
A11: ReO3 displays negative thermal expansion (NTE) below room temperature. The extent of NTE is influenced by sample preparation and the degree of static disorder in the oxygen atom positions. [] This property makes ReO3 a potential candidate for applications where precise control of thermal expansion is crucial.
Q12: How is ReO3 being explored for use in nitric oxide sensing?
A12: Nanoprobes based on WO3 and incorporating ReO3 phases have shown promise for selectively detecting nitric oxide (NO) gas. This selectivity is attributed to the affinity of ReO3-based phases for oxidizing gases. Such nanoprobes offer potential for portable and affordable NO diagnostics. []
Q13: Are there any applications of ReO3 thin films in liquid crystal devices?
A13: ReO3 thin films, when deposited on standard indium tin oxide/glass substrates and incorporated into asymmetric nematic liquid crystal cells, have demonstrated the ability to rectify the electro-optical response of the cells. This behavior is similar to that observed with tungsten trioxide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)






![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)


